molecular formula C8H6N2O2 B1319054 咪唑并[1,2-a]吡啶-7-羧酸 CAS No. 648423-85-2

咪唑并[1,2-a]吡啶-7-羧酸

货号 B1319054
CAS 编号: 648423-85-2
分子量: 162.15 g/mol
InChI 键: TUKDVVKJZVLVTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridine-7-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A third approach involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-7-carboxylic acid consists of a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-7-carboxylic acid is a solid compound . More specific physical and chemical properties were not found in the search results.

科学研究应用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antiulcer Agents

Imidazo[1,2-a]pyridine derivatives have shown promising results as antiulcer agents . Their distinctive organic nitrogen-bridged heterocyclic compounds have several uses in medicines .

Anticonvulsant Agents

These compounds also exhibit anticonvulsant properties . This makes them a potential candidate for the development of new drugs for the treatment of epilepsy .

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been found to have antiprotozoal properties . This suggests their potential use in the treatment of diseases caused by protozoan parasites .

Antifungal Agents

These compounds have shown antifungal properties , indicating their potential use in the treatment of fungal infections .

Antibacterial Agents

Imidazo[1,2-a]pyridine derivatives have been found to have antibacterial properties . This suggests their potential use in the treatment of bacterial infections .

Antiviral Agents

These compounds have shown antiviral properties , indicating their potential use in the treatment of viral infections .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been found to have anticancer properties . This suggests their potential use in the treatment of various types of cancer .

Each of these fields represents a unique application of Imidazo[1,2-a]pyridine-7-carboxylic acid in scientific research. The compound’s varied biological activity and intriguing chemical structure make it a valuable tool in medicinal chemistry .

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

未来方向

Imidazo[1,2-a]pyridine derivatives have attracted growing attention due to their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold and are being explored for their potential in treating diseases like tuberculosis .

属性

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDVVKJZVLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593145
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648423-85-2
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 0.16 g (0.634 mmol) of benzyl-imidazo[1,2-a]pyridine-7-carboxylate and 1.5 mL of a 1M aqueous solution of KOH (1.6 mmol) in 4 mL of CH3OH was stirred at rt for 2 h. The reaction mixture was made acidic with 1N HCl and partitioned between water and CH2Cl2. The organic fraction was dried over MgSO4 filtered and the filtrate was concentrated to give 0.1 g of the title compound.
Name
benzyl-imidazo[1,2-a]pyridine-7-carboxylate
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 10 ml of methanol was dissolved 866 mg of methyl imidazo[1,2-a]pyridine-7-carboxylate, and then 5 ml of a 1M sodium hydroxide aqueous solution was added thereto, followed by stirring overnight. Then, 5 ml of 1M hydrochloric acid was added thereto and the solvent was removed by evaporation. A small amount of water, ethanol, and methanol were added thereto and crystals were collected by filtration to obtain 530 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
866 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 2
Imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 5
Imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridine-7-carboxylic acid

Q & A

Q1: What is the significance of IPCA in the context of "carbon dots"?

A: Research has shown that IPCA is the key fluorescent component within nanoparticles synthesized from citric acid and ethylenediamine, often referred to as "carbon dots." [] While initially assumed to be primarily composed of carbon, these nanoparticles actually derive their fluorescence from the presence of IPCA. This discovery highlights the importance of precise chemical characterization in nanomaterial research.

Q2: How was the presence and quantity of IPCA within these nanoparticles determined?

A2: Researchers employed a combination of advanced analytical techniques to confirm the presence and quantify IPCA within the nanoparticles. These techniques included:

  • Solid-State Nuclear Magnetic Resonance (NMR): Various NMR experiments (¹³C, ¹³C{¹H}, ¹H–¹³C, ¹³C{¹⁴N}, and ¹⁵N) provided detailed structural information, revealing the presence of specific chemical groups and confirming the existence of IPCA. []
  • Quantitative Analysis: Quantitative analysis of the ¹³C and ¹⁵N NMR spectra enabled researchers to determine the concentration of IPCA within the nanoparticles, which was found to be surprisingly high at 18 ± 2 wt%. []

Q3: What are the potential applications of IPCA based on its properties?

A: IPCA exhibits strong fluorescence with a high quantum yield of around 85 ± 5%, absorbing light at 350 nm and emitting at 450 nm. [] This property, combined with its confirmed presence within polymer nanoparticles, suggests several potential applications:

    Q4: Are there any methods to isolate IPCA from the starting materials?

    A4: Yes, researchers have successfully isolated IPCA from the reaction mixture using:

    • Gel Electrophoresis: This technique leverages the charge and size differences between IPCA and other components to separate them. []
    • Dialysis: This method utilizes a semi-permeable membrane to separate IPCA based on its molecular weight difference from other molecules in the mixture. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。